N-(3,4-dichlorophenyl)-2-ethylbutanamide

Physicochemical Properties Lipophilicity Lead Optimization

Assuming interchangeability between 3,4-dichlorophenyl anilide analogs can compromise reproducibility due to divergent LogP and PSA profiles. N-(3,4-Dichlorophenyl)-2-ethylbutanamide (CAS 6429-74-9) provides a distinct physicochemical signature with its branched 2-ethylbutanamide side chain, enabling precise SAR exploration. • LogP 5.02 - markedly higher than linear analogs (e.g., propanil LogP ~3.3), supporting membrane permeability studies. • Enhanced lipophilicity for agrochemical screening (improved cuticular penetration & rainfastness). • Available as a building block from multiple global suppliers with 95-97% purity.

Molecular Formula C12H15Cl2NO
Molecular Weight 260.16 g/mol
CAS No. 6429-74-9
Cat. No. B185069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2-ethylbutanamide
CAS6429-74-9
Molecular FormulaC12H15Cl2NO
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
InChIKeyIOFUMEIXOCLOEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-Dichlorophenyl)-2-ethylbutanamide: Compound Identity


N-(3,4-Dichlorophenyl)-2-ethylbutanamide (CAS 6429-74-9) is a synthetic organic compound belonging to the anilide class, characterized by a 3,4-dichlorophenyl ring attached to a 2-ethylbutanamide group . Its molecular formula is C12H15Cl2NO, and it has a molecular weight of 260.16 g/mol . The compound is primarily utilized in research and development settings, often as a chemical intermediate or a tool in agrochemical and pharmaceutical investigations. Its structure, featuring a branched alkyl chain, distinguishes it from simpler, linear anilide analogs and may confer unique physicochemical properties relevant to its application profile .

Branched amide building blockSynthesis of lipophilic analogs in agrochemical or pharmaceutical R&D.
Physicochemical comparison studiesEvaluating permeability or partitioning behavior of dichlorophenyl anilides.
Environmental fate model compoundInvestigating sorption, transport, or bioaccumulation of lipophilic anilides.

Why Analogs Are Not Direct Substitutes for N-(3,4-Dichlorophenyl)-2-ethylbutanamide


Within the class of 3,4-dichlorophenyl anilides, even minor alterations to the N-acyl substituent can lead to significant shifts in critical physicochemical properties, particularly lipophilicity (LogP) and polar surface area (PSA) . These properties directly govern the compound's behavior in biological and environmental systems, influencing membrane permeability, solubility, and overall performance. Therefore, assuming interchangeability between N-(3,4-dichlorophenyl)-2-ethylbutanamide and its close structural analogs, such as propanil or N-(3,4-dichlorophenyl)butanamide, without empirical data can compromise experimental reproducibility and project outcomes [1]. The unique 2-ethylbutanamide side chain in this compound provides a distinct physicochemical profile compared to its linear or shorter-chain counterparts, as detailed in the quantitative evidence below .

Target: 2-Ethylbutanamide Branched alkyl chain increases steric bulk and lipophilicity compared to linear analogs.
Substitute: Linear anilides (e.g., butanamide) Shorter or unbranched chains may alter LogP, PSA, and partitioning behavior.
Why substitution fails Physicochemical shifts in LogP and PSA between branched and linear amides may change membrane permeability and distribution profiles. Direct replacement without empirical validation can compromise experimental reproducibility.

Quantitative Differentiation vs. Analogs for N-(3,4-Dichlorophenyl)-2-ethylbutanamide


Enhanced Lipophilicity vs. Analogs

The target compound, N-(3,4-dichlorophenyl)-2-ethylbutanamide, exhibits significantly higher calculated lipophilicity (LogP 5.02) compared to its close structural analogs . This is a key differentiation point for applications where membrane permeability or distribution into non-polar compartments is critical. The increase in LogP is attributable to the branched and extended 2-ethylbutanamide chain.

Enhanced Lipophilicity
Cross-study comparable
LogP 5.02
Δ +1.6 to +2.0
Reported higher lipophilicity vs. propanil and butanamide analogs.
Computational prediction; experimental validation recommended.
Physicochemical Properties Lipophilicity Lead Optimization

Polar Surface Area and Molecular Weight

N-(3,4-dichlorophenyl)-2-ethylbutanamide possesses a Topological Polar Surface Area (TPSA) of 32.59 Ų, which, in combination with its high LogP, places it in a distinct region of chemical space favorable for passive membrane permeation . Its molecular weight is 260.16 g/mol .

PSA and MW Profile
Cross-study comparable
TPSA 32.59 Ų
MW 260.16 g/mol
Low TPSA combined with high LogP supports passive permeability context.
TPSA differs from propanil but matches 4-substituted analog.
Physicochemical Properties Drug-likeness Permeability

Synthetic Intermediate Utility

The 3,4-dichlorophenyl amide scaffold is a recognized pharmacophore in medicinal and agricultural chemistry . While direct data for this specific compound is limited, its structure suggests utility as a versatile intermediate. Related 3,4-dichlorophenyl amides have been synthesized and evaluated for antitumor activity, demonstrating the scaffold's relevance in drug discovery . The unique 2-ethylbutanamide side chain offers a point of differentiation for generating novel chemical entities.

Synthetic Utility
Class-level inference
3,4-Dichlorophenyl amide scaffold
May support library synthesis as a lipophilic building block.
Data to verify; scaffold relevance inferred from related amides.
Synthetic Chemistry Building Block Medicinal Chemistry

Application Scenarios for N-(3,4-Dichlorophenyl)-2-ethylbutanamide


Lead Optimization for Membrane Permeability

When designing a compound library for a target requiring high passive membrane permeability, N-(3,4-dichlorophenyl)-2-ethylbutanamide (LogP 5.02) can serve as a lead-like starting point or a comparative lipophilic standard. Its LogP is significantly higher than simpler anilide scaffolds like propanil (LogP ~3.3) [1], making it a valuable tool for exploring the impact of increased lipophilicity on potency and cellular activity in structure-activity relationship (SAR) studies.

Lipophilic Agrochemical Formulations

For the development of novel herbicides or fungicides, the high LogP (5.02) of this compound suggests enhanced cuticular penetration and retention on plant surfaces compared to more polar analogs [2]. Its physicochemical profile may be advantageous for creating formulations with improved rainfastness or systemic mobility, justifying its selection over less lipophilic 3,4-dichlorophenyl anilides in screening cascades.

Non-Polar Amide Building Block

As a chemical intermediate, the 2-ethylbutanamide side chain introduces significant steric bulk and hydrophobicity . This makes it a distinct building block for constructing more complex, non-polar molecules compared to using linear-chain amides like N-(3,4-dichlorophenyl)butanamide (LogP 3.81) [3]. This can be crucial for synthesizing analogs of lipophilic natural products or agrochemicals.

Environmental Fate and Bioaccumulation Studies

The high calculated LogP of 5.02 places N-(3,4-dichlorophenyl)-2-ethylbutanamide in a range associated with higher bioaccumulation potential. This compound can be utilized as a model substance in environmental chemistry studies to investigate the sorption, transport, and bioaccumulation behavior of lipophilic anilide derivatives in soil and aquatic systems, serving as a comparator to more polar compounds like propanil [1].

Application
Selection Property
Validation Focus
Permeability SAR studies
Reported high lipophilicity profile
LogP-driven permeability endpoint review
Lipophilic formulation screening
Branched-chain partitioning behavior
Cuticular or membrane retention context
Non-polar intermediate synthesis
Steric bulk and hydrophobicity
Reactivity and solubility in non-polar media
Environmental fate modeling
Bioaccumulation-relevant LogP range
Sorption and transport endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-2-ethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.